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molecular formula C17H13NO2 B188150 6-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 60538-98-9

6-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B188150
M. Wt: 263.29 g/mol
InChI Key: QTHANKFZSPYAPO-UHFFFAOYSA-N
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Patent
US05627193

Procedure details

Benzaldehyde (2.12 g) and 2.14 g of p-toluidine were dissolved in 50 ml of ethanol, and 1.76 g of pyruvic acid were added thereto dropwise. The reaction mixture was then heat-refluxed for 6 hours. The resulting reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. The residue was dissolved in a 1N sodium hydroxide aqueous solution. This aqueous solution was extracted with ethyl ether, and the aqueous layer was acidified with dilute hydrochloric acid. The precipitate was collected by filtration, and dried to form 0.51 g of the above-mentioned compound.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1.[C:17]([OH:22])(=[O:21])[C:18]([CH3:20])=O>C(O)C>[C:2]1([C:1]2[CH:20]=[C:18]([C:17]([OH:22])=[O:21])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([CH3:16])[CH:14]=3)[N:9]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2.14 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
C(C(=O)C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heat-refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a 1N sodium hydroxide aqueous solution
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted with ethyl ether
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC=C(C=C2C(=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 9.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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